molecular formula C39H30N2 B8533759 9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

Cat. No.: B8533759
M. Wt: 526.7 g/mol
InChI Key: CGFUVIXJVPZYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C39H30N2 and its molecular weight is 526.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H30N2

Molecular Weight

526.7 g/mol

IUPAC Name

9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine

InChI

InChI=1S/C39H30N2/c1-39(2)35-14-8-6-12-31(35)32-22-21-29(25-36(32)39)40-28-19-16-26(17-20-28)27-18-23-38-34(24-27)33-13-7-9-15-37(33)41(38)30-10-4-3-5-11-30/h3-25,40H,1-2H3

InChI Key

CGFUVIXJVPZYTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (112 mmol) 3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole and 23.5 g (112 mmol) 9,9-Dimethyl-9H-fluoren-2-ylamine are dissolved in 500 ml toluene and 21.5 g sodium-tert-butylat is added. The reaction mixture is carefully degassed and 80 mg bis(diphenylphosphino)ferrocendichloro-Pd(II) (Pd(dppf)) complex is added. The solution is refluxed for 6 h. The reaction mixture is then cooled to room temperature and 250 ml water are added. The layers are separated. The water phase is extracted three times with toluene, and then the organic layers is washed twice with water dried over magnesium sulphate, filtrated and the solvent is removed under vacuum. The residue is recrystallized from butanole, to yield 57 g (108 mmol) (96%) of a white solid with a purity of 99.5%.
Name
3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium tert-butylat
Quantity
21.5 g
Type
reactant
Reaction Step Two
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.